molecular formula C11H10ClN7 B2396510 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine CAS No. 1513742-08-9

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B2396510
CAS No.: 1513742-08-9
M. Wt: 275.7
InChI Key: XLKVTYBBRQZTCK-UHFFFAOYSA-N
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Description

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine is a synthetic compound with a molecular formula of C11H10ClN7 It is characterized by the presence of a purine ring system substituted with a chlorinated methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 2-amino-4-chloro-6-methylpyrimidine, is synthesized through the reaction of 4-chloro-6-methylpyrimidine with ammonia.

    Alkylation Reaction: The pyrimidine intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.

    Coupling with Purine: The alkylated pyrimidine is coupled with a purine derivative, such as 6-chloropurine, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the chlorinated pyrimidine ring, potentially converting the chloro group to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine involves its interaction with nucleic acids and enzymes. The compound can intercalate into DNA or RNA, disrupting their normal function. Additionally, it can inhibit specific enzymes involved in nucleotide synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of the target compound.

    6-chloropurine: Another purine derivative with similar structural features.

Uniqueness

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other purine or pyrimidine derivatives. Its ability to interact with nucleic acids and enzymes makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN7/c1-6-2-7(12)18-8(17-6)3-19-5-16-9-10(13)14-4-15-11(9)19/h2,4-5H,3H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKVTYBBRQZTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN2C=NC3=C(N=CN=C32)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513742-08-9
Record name 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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